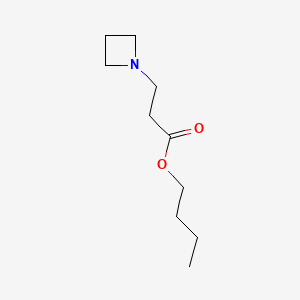

Butyl 3-(azetidin-1-yl)propionate

Description

Properties

CAS No. |

69416-69-9 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

butyl 3-(azetidin-1-yl)propanoate |

InChI |

InChI=1S/C10H19NO2/c1-2-3-9-13-10(12)5-8-11-6-4-7-11/h2-9H2,1H3 |

InChI Key |

BGZYXSKAJHLLNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCN1CCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 3 Azetidin 1 Yl Propionate and Analogous Structures

Strategies for Azetidine (B1206935) Ring Construction

The formation of the strained four-membered azetidine ring requires specific synthetic strategies to overcome the inherent energetic barriers. nih.gov Key methodologies include intramolecular cyclizations, cycloaddition reactions, and modifications of related heterocyclic systems.

Intramolecular Cyclization Approaches to Azetidines

Intramolecular cyclization is a common and effective method for forming the azetidine ring. nih.gov This approach typically involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule, leading to a 4-exo-tet ring closure.

One prevalent strategy involves the cyclization of γ-amino alcohols or their derivatives. For instance, the treatment of γ-haloalkyl-imines with a reducing agent like sodium borohydride can lead to the in situ formation of the corresponding amine, which then undergoes intramolecular cyclization to yield N-substituted azetidines. bham.ac.uk Another approach is the selenium-induced 4-exo-tet cyclization of homoallylbenzylamines, which can produce 1,2,4-trisubstituted azetidines. bham.ac.uk

Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups.

A general anti-Baldwin radical 4-exo-dig cyclization of ynamides, facilitated by a heteroleptic copper complex under visible light irradiation, provides a pathway to azetidines with excellent control over regioselectivity. nih.gov

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| γ-haloalkyl-imines | Sodium borohydride, refluxing methanol (B129727) | N-substituted azetidines | High | bham.ac.uk |

| cis-3,4-epoxy amines | Catalytic La(OTf)3 | Azetidines | High | nih.gov |

| Ynamides | Heteroleptic copper complex, amine, visible light | Substituted azetidines | Good | nih.gov |

| Homoallylbenzylamines | Selenium reagents | 1,2,4-trisubstituted azetidines | Variable | bham.ac.uk |

Cycloaddition Reactions for Azetidine Scaffolds

Cycloaddition reactions offer a powerful and direct route to the azetidine ring by forming two new bonds in a single step. The most prominent among these is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.org

Historically, these reactions often required high-energy UV light and were limited in scope. However, recent advancements have enabled visible-light-mediated [2+2] cycloadditions, significantly expanding the utility of this method. digitellinc.comresearchgate.net These modern protocols often employ an iridium photocatalyst and can proceed via a triplet energy transfer mechanism, allowing for the synthesis of highly functionalized azetidines under mild conditions. digitellinc.comrsc.org For example, the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been developed as a versatile route to azetidines. rsc.org

The Staudinger ketene-imine cycloaddition is another classic [2+2] reaction that produces azetidin-2-ones (β-lactams), which can then be reduced to the corresponding azetidines. tandfonline.commdpi.com This reaction involves the formal cycloaddition of an imine to a ketene (B1206846), which is often generated in situ. organic-chemistry.org

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

Azetidin-2-ones, commonly known as β-lactams, are readily accessible through various synthetic methods, most notably the Staudinger cycloaddition. mdpi.comacs.org These cyclic amides can serve as valuable precursors to azetidines via reduction of the carbonyl group.

The reduction of the amide functionality in β-lactams to a methylene (B1212753) group provides direct access to the corresponding azetidine. This transformation can be achieved using various reducing agents. The choice of reagent is crucial to ensure the selective reduction of the amide without cleaving the strained four-membered ring.

Nucleophilic Substitution and Ring-Closing Methods for Azetidines

The construction of the azetidine ring via nucleophilic substitution is a fundamental and widely used strategy. magtech.com.cn This approach typically involves an intramolecular SN2 reaction where a nitrogen-containing nucleophile displaces a leaving group, forming the four-membered ring. A common method involves the alkylation of primary amines with 1,3-dihalopropanes or their equivalents, such as in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Another variation is the one-pot synthesis of N-arenesulfonylazetidines from N-arenesulfonylaziridines and dimethylsulfoxonium methylide. organic-chemistry.org Furthermore, diversely substituted N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols through a sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org

Catalytic Methods for Azetidine Synthesis

Catalytic methods for azetidine synthesis have gained significant attention due to their efficiency, selectivity, and potential for asymmetric synthesis. These methods often involve transition-metal catalysts that facilitate novel bond-forming reactions.

Transition-metal catalysis has enabled the development of powerful methods for constructing azetidine rings, particularly through C-H activation and amination reactions. nih.govacs.org Palladium-catalyzed intramolecular amination of unactivated C(sp3)-H and C(sp2)-H bonds at the γ and δ positions of picolinamide-protected amines provides an efficient route to azetidines, pyrrolidines, and indolines. rsc.orgacs.org This method is notable for its low catalyst loading and the use of inexpensive reagents. acs.org

In a significant development, Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for the synthesis of functionalized azetidines. rsc.org The key step in this process is a reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org

Copper-catalyzed reactions have also proven effective. For instance, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed for the synthesis of azetidines. nih.gov This [3+1] radical cascade cyclization proceeds under mild conditions. nih.gov Additionally, copper-catalyzed intramolecular C-H amination of N-phenylbenzamidines can lead to the formation of fused heterocyclic systems containing an azetidine ring. acs.org

Table 2: Overview of Transition-Metal-Catalyzed Azetidine Syntheses

| Catalyst System | Reaction Type | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II) | Intramolecular γ-C(sp3)–H Amination | Picolinamide-protected amines | Low catalyst loading, use of unactivated C-H bonds | rsc.orgacs.org |

| Copper(I) | Photo-induced Radical [3+1] Annulation | Aliphatic amines and alkynes | Mild reaction conditions, radical cascade cyclization | nih.gov |

| Rhodium(II) | Intermolecular C-H Amination | Brominated hydrocarbon substrates | Selective C-H functionalization proximal to a halogen | nsf.gov |

Photochemical Routes to Azetidines

Photochemical reactions offer powerful and often unique pathways for the construction of strained ring systems like azetidines. These methods utilize light energy to access high-energy intermediates, enabling transformations that are often difficult to achieve through thermal means.

One of the most prominent photochemical methods for azetidine synthesis is the aza Paternò-Büchi reaction , which is a [2+2] photocycloaddition between an imine and an alkene. This reaction is a highly efficient way to create functionalized azetidines in a single step. The success of this reaction can be limited by challenges such as competing reaction pathways and the need for specific electronic properties of the reactants. However, recent advancements, including the use of visible light and photosensitizers, have expanded the scope and applicability of this method for synthesizing diverse azetidine structures.

Another significant approach is the Norrish-Yang cyclization . This photochemical process involves an intramolecular 1,5-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical intermediate that subsequently cyclizes to form an azetidinol. This "build and release" strategy, where a strained ring is formed and then potentially functionalized through ring-opening, provides a sustainable route to highly substituted azetidines from readily available α-aminoacetophenones.

Furthermore, photochemical modifications of existing heterocyclic structures can yield azetidine-containing motifs. For instance, the 4π electrocyclization of nitrogen-containing heterocycles like 1,2-dihydropyridines can produce "Dewar heterocycles," which are azetidine-bearing bicyclic structures. These intermediates serve as versatile starting materials for creating sp3-rich, highly substituted molecules. The use of continuous flow photochemical reactors has significantly improved the scalability and efficiency of these transformations. Recent developments have also demonstrated that photochemical decarboxylation of azetidine-2-carboxylic acids can produce a variety of alkyl azetidines, a method that is scalable and compatible with flow chemistry.

| Photochemical Method | Description | Typical Precursors | Key Features |

|---|---|---|---|

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition | Imines, Alkenes | Direct, single-step synthesis of functionalized azetidines. |

| Norrish-Yang Cyclization | Intramolecular H-abstraction followed by cyclization | α-Aminoacetophenones | Forms highly strained azetidinols; useful in "build and release" strategies. |

| Electrocyclization of Dihydropyridines | 4π electrocyclization to form Dewar heterocycles | 1,2-Dihydropyridines | Creates complex, sp3-rich bicyclic azetidine structures. |

| Photochemical Decarboxylation | Light-induced removal of CO2 to form a C-C bond | Azetidine-2-carboxylic acids, Alkenes | Scalable route to diverse alkyl-substituted azetidines. ionike.comscribd.com |

Organocatalytic and Biocatalytic Approaches to Nitrogen Heterocycles

In the pursuit of more sustainable and environmentally benign synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis for the synthesis of nitrogen heterocycles. mdpi.commasterorganicchemistry.com

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. masterorganicchemistry.comsemanticscholar.org This approach offers several advantages, including operational simplicity, mild reaction conditions, and often high stereoselectivity. masterorganicchemistry.comsemanticscholar.org For the synthesis of nitrogen heterocycles, catalysts such as proline and its derivatives, cinchona alkaloids, and N-heterocyclic carbenes (NHCs) have been extensively used. semanticscholar.orgiitm.ac.in These catalysts can activate substrates through the formation of intermediate iminium ions, enamines, or Breslow intermediates, facilitating a wide range of reactions including Michael additions, Mannich reactions, and cycloadditions that lead to the formation of heterocyclic rings. iitm.ac.in The combination of organocatalysis with "pot-economical" synthesis, where multiple reaction steps are performed in a single vessel, represents a highly efficient strategy for constructing complex molecules. masterorganicchemistry.comceon.rs

Biocatalysis employs enzymes or whole microbial cells to perform chemical reactions. mdpi.comacs.orgresearchgate.net This approach is prized for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and its operation under mild, aqueous conditions, aligning with the principles of green chemistry. mdpi.comresearchgate.net For nitrogen heterocycle synthesis, enzymes like monoamine oxidases (MAOs), transaminases (TAs), and imine reductases (IREDs) are commonly employed. acs.org These biocatalysts provide green pathways for producing chiral amines and heterocycles that are valuable intermediates in the pharmaceutical industry. mdpi.comacs.org The discovery and engineering of new enzymes continue to expand the biocatalytic toolbox for creating diverse and complex N-heterocyclic scaffolds. mdpi.comresearchgate.net

| Approach | Catalyst Type | Key Advantages | Common Applications in N-Heterocycle Synthesis |

|---|---|---|---|

| Organocatalysis | Small organic molecules (e.g., proline, NHCs) | Metal-free, mild conditions, high stereoselectivity, operational simplicity. masterorganicchemistry.comsemanticscholar.org | Asymmetric cycloadditions, Michael additions, Mannich reactions. iitm.ac.in |

| Biocatalysis | Enzymes (e.g., MAOs, TAs, IREDs) | Exceptional selectivity, green reaction conditions (aqueous, mild), sustainable. mdpi.comacs.orgresearchgate.net | Asymmetric synthesis of chiral amines and heterocycles, kinetic resolutions. acs.org |

Enantioselective Synthesis of Chiral Azetidine Precursors

The synthesis of enantiomerically pure chiral azetidines is of significant interest due to their prevalence in biologically active molecules. Several strategies have been developed to control the stereochemistry during the formation of the azetidine ring.

One successful approach involves the use of chiral auxiliaries . For example, tert-butanesulfinamides can be condensed with aldehydes to form sulfinimines. Subsequent organometallic addition and intramolecular cyclization can produce chiral C2-substituted azetidines with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantioenriched azetidine. This method provides access to a range of aryl, vinyl, and alkyl-substituted azetidines.

Asymmetric catalysis is another powerful tool. Copper(I) complexes with chiral ligands, such as those derived from bisphosphines or sabox ligands, have proven effective in catalyzing enantioselective reactions to form azetidine precursors. For instance, the copper-catalyzed asymmetric [2+2] cycloaddition of ketimines and alkenes can deliver chiral azetidines with excellent stereoselectivities. Similarly, copper-catalyzed boryl allylation of azetines allows for the difunctionalization of the ring system, creating two new stereogenic centers with high enantioselectivity. These catalytic methods are valuable for constructing complex, polysubstituted chiral azetidines from simple starting materials.

Furthermore, enantioselective [2+2] cyclization reactions mediated by other metals, such as magnesium, have been developed to overcome challenges in substrate scope, providing access to chiral azetidines that were previously difficult to synthesize. These catalytic systems often operate under mild conditions and offer a direct route to optically active aza-heterocycles.

| Strategy | Methodology | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| Chiral Auxiliary | Condensation, organometallic addition, and intramolecular cyclization. | tert-Butanesulfinamides | High diastereoselectivity for C2-substituted azetidines. |

| Asymmetric Catalysis | Enantioselective [2+2] cycloaddition of imines and alkenes. | B(C6F5)3/chiral phosphoric acid | Excellent stereoselectivities (>20:1 dr, up to 96:4 er). |

| Asymmetric Catalysis | Copper-catalyzed boryl allylation of azetines. | Cu/bisphosphine complexes | Highly enantioselective difunctionalization to form 2,3-disubstituted azetidines. |

| Asymmetric Catalysis | Magnesium-catalyzed enantioselective [2+2] cyclization. | In situ generated magnesium catalyst | Access to chiral azetidines from previously challenging substrates like α-branched allenoates. |

Methodologies for Propionate (B1217596) Ester Formation

The final step in synthesizing Butyl 3-(azetidin-1-yl)propionate involves the formation of a butyl ester from a propionic acid derivative. This transformation can be achieved through several well-established and emerging esterification techniques.

Fischer-Speier Esterification and Modern Advancements

The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.orgchemistrylearner.com The reaction is an equilibrium process, and to drive it towards the ester product, either an excess of one reactant (usually the alcohol) is used, or a product (typically water) is removed from the reaction mixture, for instance, by azeotropic distillation. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.comorganic-chemistry.org

Modern advancements have focused on developing more efficient and environmentally friendly catalysts to replace traditional mineral acids. mdpi.comresearchgate.net These include Lewis acids like hafnium(IV) and zirconium(IV) salts, which can effectively catalyze direct ester condensation. organic-chemistry.org The development of novel catalytic systems aims to improve yields, reduce reaction times, and simplify purification processes. mdpi.comresearchgate.net

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is also typically catalyzed by an acid or a base. For the synthesis of butyl propionate, a pre-existing ester, such as methyl or ethyl 3-(azetidin-1-yl)propionate, could be reacted with butanol in the presence of a suitable catalyst.

This method is particularly useful when the starting carboxylic acid is difficult to handle or when the corresponding methyl or ethyl ester is more readily available. Catalysts for transesterification are diverse and include traditional acids and bases, as well as more advanced systems like scandium(III) triflate, tetranuclear zinc clusters, and N-heterocyclic carbenes (NHCs), which can operate under mild conditions. organic-chemistry.org The choice of catalyst can influence the reaction rate and the tolerance of various functional groups within the substrate. organic-chemistry.orgkataliz.org.ua

Novel Catalytic Systems for Esterification

The search for greener, more efficient, and reusable catalysts has led to the development of numerous novel systems for esterification reactions. oru.edu These modern catalysts address many of the drawbacks associated with traditional homogeneous acid catalysts, such as corrosion, difficult separation, and waste generation. oru.eduresearchinschools.org

Solid acid catalysts are a prominent class of heterogeneous catalysts that simplify product purification, as they can be easily removed from the reaction mixture by filtration. iitm.ac.inoru.edumdpi.com Examples include ion-exchange resins (like Amberlyst-15), zeolites, sulfated or tungstated metal oxides, and heteropolyacids supported on materials like K-10 clay. semanticscholar.orgiitm.ac.inoru.edursc.org These catalysts offer high activity and can be reused, making the process more economical and sustainable. oru.edu

Ionic liquids (ILs) have emerged as versatile catalysts and reaction media for esterification. ionike.comajast.netresearchgate.net Brønsted-acidic task-specific ionic liquids (TSILs) can act as dual solvent-catalysts, often leading to high conversions. acs.org A key advantage is that the ester product is often immiscible with the ionic liquid, allowing for simple separation by decantation. acs.orgresearchinschools.org This also helps to shift the reaction equilibrium towards the products. acs.org Furthermore, magnetic-responsive solid acid catalysts, which may incorporate poly(ionic liquid)s, have been developed to combine high catalytic activity with excellent recyclability through magnetic separation. nih.govrsc.org

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Solid Acid Catalysts (Heterogeneous) | Amberlyst-15, Zeolites, Sulfated Zirconia, Supported Heteropolyacids | Easy separation and reusability, reduced corrosion and waste. iitm.ac.inoru.edu | semanticscholar.orgrsc.org |

| Ionic Liquids (Homogeneous/Biphasic) | Brønsted-acidic imidazolium (B1220033) or pyridinium salts (TSILs) | Dual solvent-catalyst role, easy product separation, high activity, reusable. acs.orgresearchinschools.orgajast.net | ionike.comresearchgate.net |

| Magnetic Solid Acids | Fe₃O₄@SiO₂-Poly(ionic liquid) nanoparticles | High catalytic activity, excellent reusability via magnetic separation. nih.govrsc.org | nih.govrsc.org |

| Novel Homogeneous Catalysts | Hafnium(IV) salts, Zirconium(IV) salts, Scandium(III) triflate | High efficiency for direct condensation and transesterification. | organic-chemistry.orgorganic-chemistry.org |

Convergent and Divergent Synthesis of this compound.

The assembly of this compound can be approached through both convergent and divergent synthetic strategies, offering flexibility in accessing the target molecule and a variety of analogs.

In contrast, a divergent synthesis would commence with a common intermediate that is subsequently modified to introduce diversity. For example, a pre-functionalized azetidine, such as azetidine-3-carbonitrile or a protected azetidin-3-one, could serve as a scaffold. This central core can then be subjected to a series of reactions to introduce the desired propionate side chain and other functionalities. This method is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, as it allows for the rapid generation of a diverse set of molecules from a single precursor. While methods for the modular and divergent synthesis of azetidines are still developing, they represent a powerful tool for exploring chemical space around this important scaffold.

The key step in the synthesis of this compound is the formation of the C-N bond between the azetidine nitrogen and the propionate group. Two primary strategies are commonly employed for this transformation: N-alkylation and aza-Michael addition.

N-Alkylation: This classic method involves the reaction of azetidine with a suitable 3-halopropionate ester, such as butyl 3-bromopropionate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

Aza-Michael Addition: A more atom-economical approach is the conjugate addition of azetidine to an α,β-unsaturated ester, namely butyl acrylate (B77674). This reaction is often catalyzed by a base or can proceed thermally. The aza-Michael addition is a highly efficient method for forming the desired C-N bond and is compatible with a wide range of functional groups. Microwave-assisted Michael additions of amines to α,β-unsaturated esters have been shown to significantly reduce reaction times and improve yields digitellinc.com.

| Strategy | Reactants | Typical Conditions | Advantages | Disadvantages |

| N-Alkylation | Azetidine, Butyl 3-bromopropionate | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), Heat | Well-established, reliable | Generates salt byproduct |

| Aza-Michael Addition | Azetidine, Butyl acrylate | Catalyst (optional, e.g., base), Solvent (optional), Heat or Microwave | Atom-economical, high yields | Potential for polymerization of acrylate |

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. In the context of this compound and its analogs, stereochemistry can be introduced either in the azetidine ring or at a chiral center on the side chain.

The synthesis of enantiomerically pure azetidines is a well-established field. Chiral azetidines can be prepared from chiral starting materials, such as amino acids, or through asymmetric synthesis. For instance, stereocontrolled methods have been developed for the synthesis of C2-substituted azetidines with high diastereoselectivity acs.orgbeilstein-journals.org. These chiral azetidine building blocks can then be functionalized with the propionate side chain without affecting the stereocenter on the ring.

If a chiral center is desired on the propionate side chain, this can be achieved by using a chiral acrylate or by employing a chiral catalyst in the Michael addition step. While the nitrogen atom of the azetidine in the final product is a stereocenter if the ring is appropriately substituted, the barrier to inversion is typically low, leading to racemization at room temperature unless the nitrogen is part of a rigid polycyclic system or bears bulky substituents.

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. In the synthesis of N-substituted azetidines, these strategies can be employed to combine multiple synthetic steps into a single operation.

A one-pot synthesis of this compound could involve the in-situ formation of the azetidine ring followed by its immediate reaction with butyl acrylate. For example, a suitable 1,3-dihaloamine precursor could be cyclized to form the azetidine, which then, without isolation, reacts with the acrylate present in the same reaction vessel. One-pot syntheses of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation have been reported acs.org.

Cascade reactions , where a single event triggers a series of subsequent transformations, can also be envisioned for the synthesis of more complex azetidine analogs. For instance, a palladium-catalyzed cascade reaction of tricyclic aziridines has been shown to produce complex tetracyclic amines in a single step. While not directly applicable to the synthesis of the target compound, this demonstrates the potential of cascade strategies in the broader context of azetidine chemistry.

| Reaction Type | Description | Potential Application to this compound Synthesis |

| One-Pot Reaction | Multiple sequential reactions in a single flask without isolation of intermediates. | In-situ formation of azetidine followed by Michael addition to butyl acrylate. |

| Cascade Reaction | A series of intramolecular reactions triggered by a single event. | Synthesis of more complex, polycyclic azetidine-containing structures. |

Mechanistic Investigations of Formation and Reactivity

Ring Strain Effects and Conformational Dynamics of Azetidines

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a principal structural feature of Butyl 3-(azetidin-1-yl)propionate. Its chemistry is largely dictated by significant ring strain. The strain energy of the azetidine ring is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) ring (27.7 kcal/mol) and the relatively stable five-membered pyrrolidine (B122466) ring (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring more stable and easier to handle than aziridine, yet reactive enough to participate in unique chemical transformations under specific conditions. rsc.orgrsc.org

The strain energy influences the ring's conformational dynamics. Unlike the planar aziridine, the azetidine ring is puckered, and it undergoes rapid inversion at the nitrogen atom, as well as ring-puckering motions. mdpi.com These dynamic processes can be influenced by the nature of the substituent on the nitrogen atom. For N-substituted azetidines, the energy barrier for these inversions is relatively low, contributing to a configurationally labile system. mdpi.com This dynamic behavior is a key factor in its reactivity and interactions.

Table 1: Comparative Ring Strain Energies of Saturated Heterocycles

| Heterocycle | Ring Size | Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3 | 27.7 | rsc.org |

| Azetidine | 4 | 25.4 | rsc.org |

| Pyrrolidine | 5 | 5.4 | rsc.org |

| Piperidine | 6 | ~0 | researchgate.net |

Reaction Mechanisms in Azetidine Ring-Opening and Ring-Expansion

The inherent ring strain of azetidines is a driving force for reactions that lead to ring-opening or ring-expansion, as these processes relieve the strain. rsc.orgnih.gov

Ring-Opening Reactions: Nucleophilic ring-opening is a major class of reactions for azetidines. Due to the stability of the ring compared to aziridines, these reactions often require activation by a Lewis acid or conversion of the azetidine into a more reactive quaternary azetidinium salt. rsc.orgmagtech.com.cn The regioselectivity of the ring-opening is heavily influenced by the substituents on the ring. magtech.com.cn

Electronic Effects: Unsaturated substituents (e.g., aryl, carboxylate) at the 2-position can stabilize transition states or intermediates through conjugation. This promotes the cleavage of the C2-N bond, with the nucleophile attacking the carbon atom bearing the substituent. magtech.com.cn

Steric Effects: With sterically bulky nucleophiles or certain alkyl-substituted azetidines, the attack may occur at the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn

Intramolecular Ring-Opening: As a potential pathway for this compound, intramolecular nucleophilic attack can occur. For instance, studies on N-substituted azetidines have shown that a pendant amide group can attack the azetidine ring, leading to an acid-mediated intramolecular decomposition. nih.gov

Ring-Expansion Reactions: Azetidines can undergo ring expansion to form more stable five-membered rings, such as pyrrolidines. One notable mechanism is the Stevens rearrangement, which involves the formation of an ylide intermediate followed by a nih.govmagtech.com.cn-rearrangement. magtech.com.cnnih.gov Photochemical reactions can also induce ring expansion; for example, certain azetidine ketones rearrange upon irradiation to form pyrroles. bhu.ac.in Another approach involves carbene transfer, where reaction with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to a pyrrolidine. nih.gov

Mechanistic Insights into Esterification Reactions

The synthesis of this compound involves an esterification reaction, likely between a derivative of 3-(azetidin-1-yl)propionic acid and butanol. The most common method is the Fischer esterification, which is an acid-catalyzed process.

The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The catalyst (typically a strong mineral acid like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon. researchgate.net

Nucleophilic Attack: A molecule of the alcohol (butanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. researchgate.net

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. The electrons from the remaining hydroxyl group collapse to reform the carbonyl group, creating a protonated ester.

Deprotonation: The protonated ester is deprotonated (often by water or the alcohol) to yield the final ester product and regenerate the acid catalyst. researchgate.net

The efficiency of this process is governed by several factors. The reaction is reversible, and the presence of water as a byproduct can drive the equilibrium back towards the reactants. researchgate.net To achieve high yields, an excess of the alcohol is often used, or water is removed from the reaction mixture as it forms. researchgate.net Studies on the esterification of propionic acid show that the reactivity of the alcohol increases with the number of carbon atoms in a straight chain (n-pentanol > n-butanol > n-propanol). jchr.org

Table 2: Factors Influencing Propionate (B1217596) Esterification

| Factor | Effect on Reaction Rate/Yield | Rationale | Reference |

|---|---|---|---|

| Temperature | Increases | Provides energy to overcome activation barrier. | jchr.org |

| Catalyst Conc. | Increases | Higher concentration of protonated acid increases rate. | jchr.org |

| Alcohol/Acid Ratio | Increases (with excess alcohol) | Shifts equilibrium towards product formation (Le Chatelier's Principle). | researchgate.net |

| Alcohol Structure | Primary > Secondary | Less steric hindrance at the reaction center for primary alcohols. | jchr.org |

Investigating Regioselectivity and Stereoselectivity in Synthetic Pathways

In the context of syntheses involving the azetidine ring, controlling regioselectivity and stereoselectivity is crucial for obtaining the desired isomer of a complex molecule.

Regioselectivity: As discussed in section 3.2, the regioselectivity of azetidine ring-opening is dictated by a balance of electronic and steric factors. magtech.com.cn In the synthesis of substituted azetidines, intramolecular cyclization reactions must be controlled to favor the formation of the four-membered ring over other possibilities, such as a five-membered pyrrolidine. For instance, in the synthesis of 2-arylazetidines from oxiranes, kinetically controlled conditions using strong bases can favor the formation of the strained four-membered ring over the thermodynamically more stable five-membered ring, in accordance with Baldwin's rules. acs.org

Stereoselectivity: Achieving a specific stereochemistry (the 3D arrangement of atoms) is a central challenge in organic synthesis. For azetidines, this can involve controlling the configuration at stereocenters on the ring or managing the stereochemistry of substituents relative to each other. Dynamic processes, such as the rapid inversion of the nitrogen substituent, can make stereocontrol difficult. mdpi.com However, methods have been developed for the enantioenriched synthesis of azetidines, for example, through the α-lithiation of N-substituted azetidines followed by trapping with an electrophile. The stereochemical outcome in such reactions can be highly dependent on the reaction conditions and the nature of the substituents. mdpi.com

Pathways of Chemical Transformation Affecting Structural Stability

The structural stability of this compound is intrinsically linked to the reactivity of the azetidine ring. The inherent ring strain that enables useful synthetic transformations also creates potential pathways for decomposition. nih.gov

A significant stability concern for N-substituted azetidines is acid-mediated decomposition. nih.gov Studies have demonstrated that under acidic conditions, the azetidine nitrogen can become protonated. This protonation makes the ring significantly more susceptible to nucleophilic attack. If a nucleophilic group is present elsewhere in the molecule, an intramolecular ring-opening can occur. nih.gov For example, an N-aryl azetidine bearing a pendant amide group was shown to undergo rapid decomposition at low pH. The proposed mechanism involves protonation of the azetidine nitrogen, followed by intramolecular nucleophilic attack from the amide, leading to ring cleavage. nih.gov The rate of this decomposition is highly pH-dependent, with stability increasing significantly at neutral pH. nih.gov

This pathway is highly relevant to this compound, where the ester's carbonyl oxygen, although a weak nucleophile, could potentially participate in a similar intramolecular degradation process under strongly acidic conditions, or the entire molecule could be susceptible to hydrolysis of the ester and/or opening of the protonated azetidine ring. The stability is therefore a function of the pKa of the azetidine nitrogen and the pH of the environment. nih.gov

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition and elucidating the fragmentation pathways of Butyl 3-(azetidin-1-yl)propionate. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unequivocal confirmation of the compound's chemical formula.

In a typical analysis, the protonated molecule [M+H]⁺ would be observed. The fragmentation pattern in the MS/MS spectrum is predictable based on the structure of this compound. Key fragmentation pathways would likely involve the loss of the butyl group, cleavage of the ester bond, and fragmentation of the azetidine (B1206935) ring. For instance, a common fragment would correspond to the loss of butene from the butyl ester, and another to the protonated 3-(azetidin-1-yl)propanoic acid.

While specific experimental data for this compound is not publicly available, data for structurally similar compounds, such as tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate, show predictable fragmentation patterns that can be used for analogy. uni.lu

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure |

| [M+H]⁺ | C₁₀H₁₉NO₂ + H⁺ |

| [M-C₄H₈+H]⁺ | C₆H₁₁NO₂ + H⁺ |

| [M-C₄H₉O+H]⁺ | C₆H₁₀N⁺ |

| [C₄H₉]⁺ | Butyl cation |

| [C₄H₇N]⁺ | Azetidine-related fragment |

This table is predictive and based on common fragmentation patterns for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the connectivity of atoms and the compound's dynamic behavior in solution. Both ¹H and ¹³C NMR spectra would yield characteristic signals for the butyl group, the propionate (B1217596) linker, and the azetidine ring.

In the ¹H NMR spectrum, one would expect to see distinct multiplets for the protons of the azetidine ring, typically in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen and the methine proton would have specific chemical shifts and coupling constants. The propionate linker would show two triplet signals corresponding to the two methylene groups. The butyl ester would be identified by a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester would appear significantly downfield. The carbons of the azetidine ring and the butyl group would have characteristic chemical shifts. While specific spectral data for this compound is not readily found, the spectra of related compounds like Butyl propionate and 1-Boc-3-azetidinone provide a strong basis for predicting the chemical shifts. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Azetidine-CH₂ | ~3.2-3.6 | t |

| Azetidine-CH | ~3.0-3.4 | m |

| N-CH₂-CH₂-COO | ~2.8-3.0 | t |

| N-CH₂-CH₂-COO | ~2.4-2.6 | t |

| O-CH₂-CH₂-CH₂-CH₃ | ~4.0-4.2 | t |

| O-CH₂-CH₂-CH₂-CH₃ | ~1.5-1.7 | m |

| O-CH₂-CH₂-CH₂-CH₃ | ~1.3-1.5 | m |

| O-CH₂-CH₂-CH₂-CH₃ | ~0.9-1.0 | t |

This table is predictive and based on analogous structures.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~173 |

| Azetidine-CH₂ | ~55 |

| Azetidine-CH | ~35 |

| N-CH₂-CH₂-COO | ~50 |

| N-CH₂-CH₂-COO | ~32 |

| O-CH₂ | ~65 |

| O-CH₂-CH₂ | ~30 |

| O-CH₂-CH₂-CH₂ | ~19 |

| O-CH₂-CH₂-CH₂-CH₃ | ~13 |

This table is predictive and based on analogous structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

The IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. C-O stretching vibrations of the ester would also be observable. The C-N stretching of the azetidine ring would appear in the fingerprint region. The C-H stretching vibrations of the alkyl chains would be visible around 2850-3000 cm⁻¹. The IR spectrum of Butyl propionate shows a characteristic ester peak, which would be expected in the target molecule as well. chemicalbook.com

Raman spectroscopy, being complementary to IR, would also be valuable. The C=O stretch is typically a weaker band in Raman spectra. However, the C-C and C-N skeletal vibrations of the azetidine ring and the propionate chain would provide a characteristic fingerprint. Studies on related ionic liquids containing butyl and imidazolium (B1220033) moieties have demonstrated the utility of Raman spectroscopy in characterizing alkyl chain conformations. westmont.edunih.gov

Table 4: Key Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1730-1750 |

| C-O (Ester) | Stretching | 1100-1300 |

| C-N (Azetidine) | Stretching | 1100-1250 |

| C-H (Alkyl) | Stretching | 2850-3000 |

This table is predictive and based on characteristic group frequencies.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC with a C18 column would be a suitable method for its separation and quantification. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with an additive like formic acid or trifluoroacetic acid to improve peak shape. Detection could be achieved using a UV detector (if the compound has a chromophore, though unlikely to be strong) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). Commercial suppliers of similar compounds like tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate and 1-Boc-Azetidine-3-yl-methanol often provide HPLC or LC-MS data for purity verification. bldpharm.combldpharm.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, may have sufficient volatility for GC analysis, especially at elevated temperatures. A polar capillary column would likely be used for separation. GC coupled with a Flame Ionization Detector (FID) would be used for quantification, while GC coupled to a Mass Spectrometer (GC-MS) would provide both separation and identification of the compound and any volatile impurities. The analysis of related volatile esters like tert-Butyl propionate by GC-MS is well-established. jmchemsci.comnist.gov

If this compound is synthesized in a chiral form, for example, if a chiral center exists on the azetidine ring that is not specified in the name, then chiral chromatography would be necessary to determine its enantiomeric purity. This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for the determination of the enantiomeric excess (ee). Both chiral HPLC and chiral GC could potentially be employed for this purpose, depending on the specific properties of the enantiomers and the available CSPs.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallographic data for this compound. Consequently, detailed information regarding its single-crystal structure, including unit cell dimensions, space group, and precise atomic coordinates, is not currently available in the public domain.

The determination of a molecule's three-dimensional arrangement in the solid state through X-ray crystallography is a definitive method for elucidating its absolute stereochemistry and conformational preferences. This technique provides unequivocal evidence of bond lengths, bond angles, and torsion angles, which are fundamental to understanding a compound's physical and chemical properties.

In the absence of experimental crystallographic data for this compound, a detailed analysis of its solid-state structure and absolute stereochemistry cannot be provided at this time. The synthesis and characterization of this compound have been reported in various contexts, but these studies have not included its single-crystal X-ray diffraction analysis.

Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to generate the data required for a complete structural elucidation. Such a study would yield crucial insights into the molecule's conformation, including the pucker of the azetidine ring and the orientation of the butyl propionate substituent, as well as the intermolecular interactions that govern its crystal packing.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of Butyl 3-(azetidin-1-yl)propionate. While specific studies on this exact molecule are not prevalent in the literature, data from analogous systems, such as other N-substituted azetidines and related esters, provide a strong basis for understanding its properties.

DFT calculations can optimize the geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. For the azetidine (B1206935) ring, these calculations can quantify the degree of ring puckering. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting reactivity. The HOMO is typically localized on the nitrogen atom of the azetidine ring, indicating its nucleophilic character. The LUMO, conversely, would be distributed over the carbonyl group of the ester, highlighting its electrophilic nature. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

| Calculated Property | Typical Calculated Value for Analogous Systems | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | +1.0 to +2.0 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.0 to 3.0 D | Reflects the overall polarity of the molecule. |

Modeling of Reaction Pathways and Transition States.mdpi.com

The synthesis of this compound typically involves aza-Michael addition of azetidine to butyl acrylate (B77674). Computational modeling can map out the entire reaction pathway for this process. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.

These models can elucidate the mechanism, for instance, whether the reaction proceeds through a concerted or a stepwise pathway. For the aza-Michael addition, a stepwise mechanism involving a zwitterionic intermediate is often proposed. Transition state theory can then be used to calculate the activation energy, which is crucial for understanding the reaction kinetics. Solvent effects can also be incorporated into these models using continuum solvation models, providing a more realistic picture of the reaction in solution.

| Reaction Step | Calculated Activation Energy (Typical Range) | Description |

|---|---|---|

| Nucleophilic Attack | 10-15 kcal/mol | Azetidine nitrogen attacks the β-carbon of butyl acrylate. |

| Proton Transfer | 5-10 kcal/mol | Proton transfer to the α-carbon, often solvent-mediated. |

Prediction of Selectivity and Yield in Synthetic Reactions

Computational models are not only descriptive but also predictive. In the context of the synthesis of this compound, theoretical calculations can predict the selectivity of the reaction. For instance, if there are multiple nucleophilic or electrophilic sites, calculations can determine which site is more reactive by analyzing local reactivity descriptors such as Fukui functions or the charges on individual atoms.

While predicting absolute yields is challenging, computational chemistry can effectively predict relative yields and selectivities under different conditions. For example, by comparing the activation energies for competing reaction pathways, one can predict the major product. This is particularly useful in more complex reactions where multiple products are possible.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. acs.org this compound has several rotatable bonds, leading to a multitude of possible conformations. MD simulations can explore these conformations over time, providing insights into the flexibility of the molecule and the relative populations of different conformers. acs.org

These simulations can reveal, for example, the preferred orientation of the butyl propionate (B1217596) side chain relative to the azetidine ring. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules. The results of MD simulations are often visualized as Ramachandran-like plots for specific dihedral angles, showing the most populated conformational states.

| Dihedral Angle | Low Energy Conformations (Typical) | Significance |

|---|---|---|

| C-N-C-C (ring-chain) | gauche and anti | Determines the overall shape of the molecule. |

| O-C-C-C (ester chain) | trans (extended) and gauche | Influences the accessibility of the ester group. |

Theoretical Assessment of Ring Strain and Configurational Stability.srce.hrresearchgate.netauburn.edu

The azetidine ring in this compound is characterized by significant ring strain, which is a key determinant of its reactivity. researchgate.netauburn.edu Theoretical methods can quantify this strain energy by comparing the energy of the cyclic molecule to that of a strain-free acyclic analogue. The calculated ring strain for azetidine is approximately 25-26 kcal/mol. srce.hr This inherent strain makes the ring susceptible to ring-opening reactions.

Furthermore, computational studies can assess the configurational stability of the nitrogen atom in the azetidine ring. The nitrogen atom can undergo inversion, and the energy barrier for this process can be calculated. For N-substituted azetidines, this barrier is influenced by the nature of the substituent. Understanding the ease of nitrogen inversion is important for stereochemical considerations in reactions involving the azetidine ring. The presence of the N-substituent can also impact the stability of the ring itself, with some substituents potentially promoting decomposition pathways. srce.hr

Chemical Transformations and Synthetic Utility

Role as a Synthetic Intermediate and Building Block for Complex Molecules

Butyl 3-(azetidin-1-yl)propionate serves as a valuable building block in organic synthesis, primarily due to the desirable physicochemical properties imparted by the azetidine (B1206935) ring. Azetidines are recognized as important scaffolds in medicinal chemistry; they are small, polar, three-dimensional motifs that can significantly influence the properties of a larger molecule. nih.gov The incorporation of the azetidine moiety can lead to improved solubility, metabolic stability, and binding affinity.

Derivatization Reactions of the Azetidine Moiety

The azetidine moiety in this compound is a saturated, four-membered heterocycle containing a tertiary amine. While the nitrogen atom is already alkylated by the propionate (B1217596) side chain, it retains a lone pair of electrons, making it nucleophilic and basic.

Key Derivatization Reactions:

Quaternization: The tertiary nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation would significantly alter the molecule's polarity and charge.

Oxidation: The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

Ring-Opening Reactions: Under certain conditions, particularly with strong nucleophiles or under Lewis acidic conditions, the strained azetidine ring can undergo ring-opening reactions.

Substitution on the Ring: While direct C-H functionalization of the azetidine ring is challenging, synthetic strategies often begin with substituted azetidine precursors, such as 1-Boc-3-azetidinone, to introduce functionality at the C3 position. nih.govsigmaaldrich.com These precursors can be used to generate a wide array of 3-substituted azetidines that can then be N-alkylated to form analogs of this compound.

The table below summarizes potential derivatization reactions based on the known reactivity of azetidines.

| Reaction Type | Reagent Example | Product Class |

| N-Quaternization | Methyl Iodide (CH₃I) | Quaternary Azetidinium Salt |

| N-Oxidation | m-CPBA | Azetidine N-oxide |

| C3-Functionalization (from precursor) | Grignard Reagents on 1-Boc-3-azetidinone | 3-substituted-3-hydroxyazetidine |

This table presents potential reactions based on the general chemistry of azetidines.

Modifications and Functionalization of the Propionate Ester Group

Key Modifications:

Hydrolysis: The butyl ester can be saponified under basic conditions (e.g., using sodium hydroxide) or hydrolyzed under acidic conditions to yield 3-(azetidin-1-yl)propanoic acid. This carboxylic acid derivative can then be used in amide bond coupling reactions. A related compound, 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid, is a known synthetic intermediate. bldpharm.comambeed.com

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-(azetidin-1-yl)propan-1-ol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting alcohol provides a new site for further functionalization, for example, through etherification or oxidation.

Amidation: Direct reaction of the ester with an amine, often at elevated temperatures or with catalytic activation, can form the corresponding amide. This is a common strategy for building more complex molecules.

Transesterification: By heating the butyl ester in the presence of a different alcohol and an acid or base catalyst, the butyl group can be exchanged for a different alkyl group.

The following table details the primary transformations of the propionate ester group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Hydrolysis | NaOH, H₂O / H₃O⁺ | Carboxylic Acid |

| Reduction | LiAlH₄ | Primary Alcohol |

| Amidation | R₂NH, Heat/Catalyst | Amide |

| Transesterification | R'OH, H⁺ or RO⁻ | New Ester |

Application in the Design of Novel Chemical Scaffolds

This compound represents a simple yet valuable starting point for the design of novel and complex chemical scaffolds. The field of diversity-oriented synthesis leverages such building blocks to rapidly generate collections of structurally diverse molecules. nih.gov The azetidine core is particularly attractive for creating three-dimensional structures that are underrepresented in typical compound libraries. researchgate.net

Synthetic strategies often begin with a functionalized azetidine core, which is then elaborated into more complex ring systems. acs.org For example, a precursor like 2-cyanoazetidine can be used to access fused, bridged, and spirocyclic ring systems through sequences involving reduction, protection, and cyclization reactions like ring-closing metathesis or intramolecular cross-coupling. nih.govresearchgate.net The propionate side chain of this compound could serve as a tether to connect the azetidine ring to another reactive moiety, facilitating intramolecular reactions to form novel bicyclic or polycyclic scaffolds. The inherent strain and defined geometry of the azetidine ring make it a powerful design element for controlling the spatial arrangement of substituents in these new scaffolds. nih.gov

Potential as Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric synthesis. researchgate.netresearchgate.net The conformational rigidity of the four-membered ring is a key advantage, as it reduces the number of possible conformations in the catalyst-substrate complex, often leading to higher enantioselectivity. sci-hub.se While this compound itself is achiral, it serves as a template for the design of potential chiral ligands.

By introducing chirality into the azetidine ring, for instance at the C2 or C3 position, and potentially modifying the propionate side chain to include another coordinating atom (e.g., converting the ester to a phosphine (B1218219) or an alcohol), new chiral ligands could be developed. Azetidine-derived ligands have been successfully employed in a variety of asymmetric reactions, including:

Diethylzinc additions to aldehydes: Chiral C2-symmetric 2,4-disubstituted azetidines with a β-amino alcohol structure have shown catalytic ability in these reactions. researchgate.net

Diels-Alder reactions: Rigid N-alkylazetidine-2-tertiary alcohols have been used as auxiliaries in asymmetric boron-catalyzed Diels-Alder reactions. sci-hub.se

Michael-type additions and Friedel-Crafts alkylations: Chiral azetidine-derived organocatalysts have been utilized to control stereochemistry in these carbon-carbon bond-forming reactions. researchgate.net

The coordination chemistry of azetidine derivatives with various metals, including palladium, copper, and zinc, has been studied, demonstrating their ability to act as effective ligands in catalytic systems. researchgate.netresearchmap.jp Therefore, chiral derivatives based on the this compound scaffold hold potential for applications in asymmetric catalysis.

Conclusion and Future Research Directions

Synthesis of Current Understanding and Key Findings

While dedicated research literature focusing exclusively on Butyl 3-(azetidin-1-yl)propionate is not extensive, a solid understanding of its chemistry can be constructed from studies on its close analogues, such as Methyl 3-(azetidin-1-yl)propanoate. The core of its synthesis and reactivity is well-established through fundamental organic chemistry principles.

The primary and most direct synthetic route to this class of compounds is the aza-Michael addition. This reaction involves the conjugate addition of the secondary amine of the azetidine (B1206935) ring to an α,β-unsaturated ester. For the title compound, this would involve the reaction of azetidine with butyl acrylate (B77674). This reaction can proceed without a catalyst, although bases or other promoters can be used to facilitate the process.

The key findings from related structures revolve around two central features:

The Azetidine Moiety: The four-membered ring is strained, which makes it more reactive than its five- or six-membered counterparts (pyrrolidine and piperidine). The nitrogen atom is basic and nucleophilic, allowing for further functionalization, such as quaternization to form reactive azetidinium salts.

The Propionate (B1217596) Moiety: The butyl ester provides a flexible, lipophilic chain. The ester group itself is a site for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid or transesterification to other esters.

The combination of these two functional groups in one molecule creates a versatile building block that has not yet been fully exploited.

Table 1: General Properties of Azetidine-Propionate Esters

| Property | Description |

|---|---|

| Core Structure | Azetidine ring N-substituted with a propionate ester. |

| Key Functional Groups | Tertiary amine (within the azetidine ring), Ester. |

| Primary Synthesis | Aza-Michael addition of azetidine to an acrylate ester. |

| Azetidine Reactivity | Nucleophilic nitrogen, potential for ring-opening reactions upon quaternization. |

| Ester Reactivity | Susceptible to hydrolysis, amidation, and transesterification. |

Emerging Synthetic Strategies and Methodologies for Azetidine-Propionate Systems

Advances in synthetic methodology offer more efficient and controlled ways to produce azetidine-propionate systems.

Microwave-Assisted Synthesis: It is well-documented that microwave irradiation can significantly accelerate Michael additions, leading to shorter reaction times, higher yields, and purer products compared to conventional heating. nih.gov Applying this technique to the aza-Michael addition of azetidine and butyl acrylate could provide a rapid and efficient entry to the target compound.

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology has been successfully applied to the synthesis of azetidinium salts, demonstrating its potential for managing the kinetics and heat transfer of reactions involving strained rings. prepchem.com A flow-based synthesis of this compound could improve safety and scalability.

Catalyst Development: While the aza-Michael reaction can proceed without a catalyst, research into new catalytic systems, including organocatalysts and Lewis acids, could enhance reaction rates and selectivity, particularly with less reactive substrates. researchgate.net This could be crucial for creating more complex or sterically hindered azetidine-propionate derivatives.

Alternative Azetidine Precursors: Instead of starting with azetidine itself, emerging methods focus on building the functionalized ring system. For instance, gold-catalyzed oxidative cyclization of N-propargylsulfonamides provides a route to chiral azetidin-3-ones, which are versatile intermediates for further elaboration. nih.gov Such strategies could be adapted to produce precursors for highly substituted azetidine-propionates.

Untapped Potential in Advanced Materials and Chemical Tools

The bifunctional nature of this compound opens avenues for its use in materials science and as a specialized chemical tool.

Monomers for Functional Polymers: Butyl propionate itself is considered a potential monomer for creating biodegradable polymers. jchr.org The incorporation of an azetidine ring into such a monomer is a significant opportunity. The ester functionality could be used for step-growth polymerization, while the azetidine ring would be a pendant group along the polymer backbone. This ring could serve as a site for post-polymerization modification, a point for cross-linking to create novel networks, or a way to introduce basicity and potential catalytic activity into the material. The aza-Michael reaction is itself a powerful tool in polymer chemistry for creating and modifying polymers. rsc.org

Reactive Chemical Probes: The azetidine nitrogen can be alkylated to form a quaternary azetidinium salt. Azetidinium ions are known, yet manageable, electrophiles that can undergo nucleophilic ring-opening. This turns the molecule into a reactive probe capable of delivering the butyl propionate payload to a nucleophilic target. This could be applied in the development of chemical biology tools or as intermediates in complex molecule synthesis.

Bifunctional Linkers: Hydrolysis of the butyl ester would yield 3-(azetidin-1-yl)propanoic acid. This molecule possesses both a nucleophilic/basic amine and a carboxylic acid, making it an ideal bifunctional linker for conjugating different molecular entities, for example, in peptide synthesis or for surface modification of materials.

Challenges and Opportunities in Azetidine-Propionate Chemistry

Despite its potential, the exploration of this compound and its analogues faces several challenges that also represent significant research opportunities.

Challenges:

Limited Commercial Availability and Handling: Azetidine itself is a volatile and reactive small molecule, requiring careful handling. The limited number of commercially available, diversely substituted azetidines can constrain synthetic exploration.

Lack of Characterization Data: There is a scarcity of published experimental data (e.g., spectroscopic, physical properties) for this specific compound, hindering its identification and use in new applications.

Reaction Control: The aza-Michael addition, while generally efficient, can sometimes lead to double addition or polymerization, requiring careful optimization of reaction conditions to achieve high yields of the desired mono-adduct.

Opportunities:

Fundamental Characterization: A clear opportunity exists for the systematic synthesis and characterization of a homologous series of 3-(azetidin-1-yl)propionate esters (e.g., methyl, ethyl, butyl). This foundational work would provide the necessary data for future research and development.

Medicinal Chemistry Exploration: Azetidines are increasingly used as bioisosteres for other rings in drug discovery to improve properties like solubility and metabolic stability. medwinpublishers.com this compound represents a simple, fragment-like scaffold that could be a starting point for the development of new libraries of bioactive compounds.

Polymer Science Innovation: A significant opportunity lies in the investigation of this compound as a monomer. Research into its polymerization behavior and the properties of the resulting azetidine-functionalized polyesters could lead to new materials with unique thermal, mechanical, or chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.